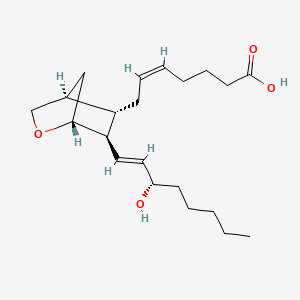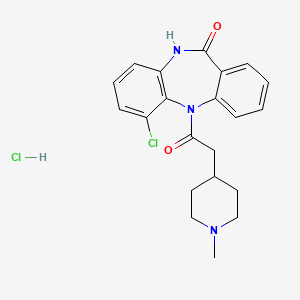
テリトレムB
概要
説明
テリトレムBは、アスペルギルス・テレス菌から分離された震顫性マイコトキシンです。 コリン作動性シナプスにおけるインパルス伝達の終了に不可欠な酵素であるアセチルコリンエステラーゼを強力かつ不可逆的に阻害することで知られています 。 This compoundの分子式はC29H34O9です .
科学的研究の応用
Territrem B has several scientific research applications:
Chemistry: It is used as a model compound for studying acetylcholinesterase inhibition.
Biology: It serves as a tool for investigating the role of acetylcholinesterase in nerve function.
作用機序
テリトレムBは、非共有結合的結合機構によってアセチルコリンエステラーゼを不可逆的に阻害することで効果を発揮します 。この阻害は、アセチルコリンの分解を防ぎ、神経インパルスの伝達を長引かせます。 アセチルコリンエステラーゼの独特な活性部位の峡谷構造は、this compoundを捕捉し、阻害を不可逆的にします .
生化学分析
Biochemical Properties
Territrem B plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine into acetate and choline, thus terminating synaptic transmission. Territrem B binds noncovalently yet irreversibly to acetylcholinesterase, preventing it from performing its function . This interaction is highly selective and adopts a one-to-one stoichiometry with the enzyme . The inhibition of acetylcholinesterase by Territrem B leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and subsequent tremors .
Cellular Effects
Territrem B affects various types of cells and cellular processes, particularly in the nervous system. By inhibiting acetylcholinesterase, Territrem B disrupts normal neurotransmission, leading to an overaccumulation of acetylcholine . This can cause a cholinergic crisis characterized by symptoms such as severe nausea, vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions . Additionally, Territrem B has been shown to induce neuronal apoptosis, further contributing to its neurotoxic effects .
Molecular Mechanism
The molecular mechanism of Territrem B involves its potent and irreversible inhibition of acetylcholinesterase. Unlike typical irreversible inhibitors, Territrem B binds noncovalently within a unique active-site gorge structure of the enzyme . This binding mechanism is distinct from other inhibitors such as neostigmine and organophosphates . The noncovalent trapping of Territrem B within the active-site gorge prevents the enzyme from hydrolyzing acetylcholine, leading to prolonged neurotransmission and the associated toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Territrem B have been observed to change over time. The binding of Territrem B to acetylcholinesterase is enhanced by high concentrations of sodium chloride but can be prevented by Triton X-100 unless preincubated . The stability and degradation of Territrem B in laboratory conditions have not been extensively studied, but its irreversible binding to acetylcholinesterase suggests long-term effects on cellular function . In vitro and in vivo studies have shown that the inhibition of acetylcholinesterase by Territrem B leads to sustained neurotoxic effects .
Dosage Effects in Animal Models
The effects of Territrem B vary with different dosages in animal models. At low doses, Territrem B induces tremors, while higher doses can lead to severe neurotoxic effects, including convulsions and death . The median tremulous dose in mice is 0.21 mg/kg, and the lethal dose for 50% of the population is 9.06 mg/kg . These studies highlight the importance of dosage in determining the severity of Territrem B’s effects and the potential for toxic or adverse effects at high doses .
Metabolic Pathways
Territrem B is metabolized primarily in the liver, where it undergoes phase I oxidative reactions and phase II conjugative reactions . The major enzymes involved in its metabolism are cytochrome P450 isoforms, particularly CYP3A4 and CYP3A5 . These enzymes facilitate the biotransformation of Territrem B into more water-soluble metabolites, which can then be excreted from the body . The metabolic pathways of Territrem B also involve interactions with various cofactors that influence its metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Territrem B is transported and distributed through interactions with plasma proteins and transporters . Its distribution is influenced by its binding to plasma proteins, which affects its uptake and accumulation in tissues . The compound’s hydrophobic nature, indicated by its logP value, suggests that it can readily cross cell membranes and accumulate in lipid-rich tissues . This distribution pattern is crucial for understanding the localization and potential toxicity of Territrem B in different organs .
Subcellular Localization
Territrem B’s subcellular localization is primarily within the synaptic cleft, where it exerts its inhibitory effects on acetylcholinesterase . The compound’s targeting signals and post-translational modifications direct it to specific compartments, such as the synaptic cleft, where it can effectively inhibit acetylcholinesterase . This localization is essential for its activity and function, as it ensures that Territrem B can interact with its target enzyme and exert its neurotoxic effects .
準備方法
化学反応の分析
テリトレムBは、以下を含むさまざまな化学反応を起こします。
酸化: さまざまな誘導体に変換するために酸化することができます。
還元: 還元反応によって官能基を修飾することができます。
置換: 置換反応によって分子に新しい官能基を導入することができます。
これらの反応で使用される一般的な試薬には、臭素化のためのブロモスクシンイミド、エステル化と加水分解のためのさまざまな酸と塩基が含まれます 。 これらの反応から生成される主要な生成物は、通常、官能基が修飾されたthis compoundの誘導体です .
科学研究における用途
This compoundは、科学研究においていくつかの用途があります。
化学: アセチルコリンエステラーゼ阻害の研究のためのモデル化合物として使用されます。
生物学: 神経機能におけるアセチルコリンエステラーゼの役割を調査するためのツールとして役立ちます。
医学: This compoundに関する研究は、アルツハイマー病などのアセチルコリンエステラーゼ機能不全に関連する疾患の治療のための新規薬剤の開発に貢献しています.
類似化合物との比較
テリトレムBは、以下のような他の類似化合物と比較されます。
テリトレムA: アスペルギルス・テレス菌から得られる別の震顫性マイコトキシンで、構造は似ていますが、阻害力は異なります.
テリトレムC: This compoundに似ていますが、分子構造と阻害効果にわずかな違いがあります.
アリズガシンA: アセチルコリンエステラーゼ阻害特性を持つ化合物ですが、構造の特徴が異なります.
This compoundは、アセチルコリンエステラーゼに対する特異的な非共有結合的でありながら不可逆的な結合によって特徴付けられており、通常は共有結合を形成する他の阻害剤とは異なります .
特性
IUPAC Name |
(1S,2S,7R,10R)-1,7-dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O9/c1-25(2)9-8-22(30)27(4)28(25,32)11-10-26(3)29(27,33)15-17-19(38-26)14-18(37-24(17)31)16-12-20(34-5)23(36-7)21(13-16)35-6/h8-9,12-14,32-33H,10-11,15H2,1-7H3/t26-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNNDFKPQPJBB-VJLHXPKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)(C(=O)C=CC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897213 | |
| Record name | Territrem B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70407-20-4 | |
| Record name | Territrem B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70407-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Territrem B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Territrem B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Territrem B and where is it found?
A1: Territrem B is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. [] It was first isolated from rice cultures of this fungus. [, , ]
Q2: What is the primary biological target of Territrem B?
A2: Territrem B is a potent and selective inhibitor of acetylcholinesterase (AChE). [, , , , , ] AChE is an enzyme crucial for regulating neurotransmission by breaking down the neurotransmitter acetylcholine. []
Q3: How does Territrem B interact with acetylcholinesterase?
A3: Territrem B binds to AChE in a unique manner. It interacts with both the peripheral site (P-site) and the active site (A-site) of the enzyme. [, ] This binding distorts the enzyme's structure, particularly in the peripheral site. []
Q4: What type of inhibition does Territrem B exhibit on AChE?
A4: Although Territrem B does not form a covalent bond with AChE, its binding is considered irreversible. [] Studies suggest that this irreversibility may be due to the inhibitor becoming trapped within the enzyme's active site gorge. [] The binding process exhibits quasi-first order kinetics. []
Q5: Is the binding of Territrem B to AChE influenced by external factors?
A5: Yes, studies show that high salt concentrations enhance Territrem B binding to AChE, while the presence of Triton X-100 can prevent binding unless preincubation occurs. []
Q6: How does the structure of Territrem B contribute to its AChE inhibitory activity?
A6: Territrem B's structure contains both an enone group and a pyrone group, both of which are thought to play crucial roles in its inhibitory activity. [] Studies with derivatives indicate that the presence of both the 2-en-1-one and the aromatic ester moieties contributes to potential AChE inhibitory effects. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on Territrem B?
A7: Yes, several studies have explored how structural modifications of Territrem B affect its activity. Researchers have synthesized various derivatives, focusing on the A/B ring, the pyrone group, and other modifications. [, , , , , , , , , , ]
Q8: What is the molecular formula and weight of Territrem B?
A10: The molecular formula of Territrem B is C29H34O9 and its molecular weight is 526.56 g/mol. []
Q9: Are there any spectroscopic data available for Territrem B?
A11: Yes, Territrem B has been characterized using various spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, , ] These data provide valuable information about its structure and functional groups.
Q10: How is Territrem B metabolized?
A12: Studies in rat liver microsomes show that Territrem B is metabolized primarily by cytochrome P450 3A (CYP3A). [] The major metabolic pathway involves hydroxylation at the pro-S methyl group of C-4, forming 4β-hydroxymethyl-4β-demethylterritrem B (MB2). [, ] O-Demethylation of the aromatic methoxy group to form Territrem C (MB4) also occurs. []
Q11: Are there any sex differences in Territrem B metabolism?
A13: Yes, female rats exhibit significantly lower levels of Territrem B metabolites (MB2, MB4) compared to males. [] This difference is attributed to the higher expression of CYP3A2 in males. []
Q12: How stable is Territrem B?
A14: While specific stability data for Territrem B are limited in the provided literature, its isolation from fungal cultures suggests some degree of stability under those conditions. [, , , ] Further research is needed to fully understand its stability profile under various conditions.
Q13: Are there any known analytical methods for detecting and quantifying Territrem B?
A15: Territrem B can be detected and quantified using techniques like thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC). [, ] These methods are often coupled with detection methods like mass spectrometry for increased sensitivity and selectivity.
Q14: Have any specific antibodies been developed for Territrem B detection?
A16: Yes, researchers have successfully produced polyclonal antibodies against Territrem B by immunizing rabbits with a modified version of the molecule conjugated to a carrier protein. []
Q15: How have these antibodies been utilized in research?
A17: These antibodies have been used in immunoelectron microscopy studies to visualize the localization of Territrem B within the conidia of Aspergillus terreus. []
Q16: What is the significance of Territrem B localization within the conidia?
A18: The finding that Territrem B is localized within conidia, the asexual spores of the fungus, supports the idea that its production is related to fungal sporulation. []
Q17: Are there any known ecological impacts of Territrem B?
A19: While the provided literature does not directly address the environmental impact of Territrem B, its presence as a fungal metabolite raises concerns about potential contamination of agricultural products and the environment. []
Q18: Is there any information on the toxicity of Territrem B?
A20: Territrem B is known for its tremorgenic activity. [, ] In animal studies, it induces sustained tremors in both rats and mice. [] The tremors are believed to originate from the peripheral nervous system. []
Q19: Has the toxicity of Territrem B been studied in any other organisms?
A21: Yes, research indicates that Territrem B and its derivatives exhibit toxicity to insects, particularly the corn earworm (Helicoverpa zea). [] This toxicity, coupled with its anticholinesterase activity, suggests its potential as a lead compound for developing new insecticides. []
Q20: What is the historical context of Territrem B research?
A22: Territrem B was first isolated and characterized in the late 20th century. [, ] Initial research focused on its isolation, purification, structural elucidation, and tremorgenic properties. [] Subsequently, its potent and unique interaction with AChE became a major focus of research. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)

![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)


